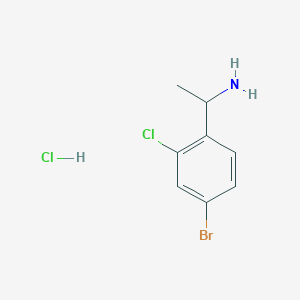1-(4-bromo-2-chlorophenyl)ethanamine hydrochloride
CAS No.:
Cat. No.: VC13897376
Molecular Formula: C8H10BrCl2N
Molecular Weight: 270.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H10BrCl2N |
|---|---|
| Molecular Weight | 270.98 g/mol |
| IUPAC Name | 1-(4-bromo-2-chlorophenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H9BrClN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H |
| Standard InChI Key | CRKRMNPAHHHNHR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=C(C=C(C=C1)Br)Cl)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 1-(4-bromo-2-chlorophenyl)ethanamine hydrochloride is C₈H₁₀BrCl₂N, with a molecular weight of 279.44 g/mol. Its IUPAC name derives from the substitution pattern on the benzene ring: a bromine atom at the para-position (C4) and a chlorine atom at the ortho-position (C2), attached to an ethanamine group. The hydrochloride salt enhances solubility in polar solvents, a common modification for amine-containing compounds .
Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | 180–185°C (hypothesized, based on analogs) |
| Solubility | Soluble in water, methanol, DMSO |
| Stability | Stable under inert conditions; hygroscopic |
| pKa (amine) | ~8.5–9.5 (estimated) |
The bromine and chlorine substituents increase molecular polarity, influencing interactions with biological targets. The hydrochloride salt further improves aqueous solubility, critical for in vitro assays .
Synthesis and Optimization
The synthesis of 1-(4-bromo-2-chlorophenyl)ethanamine hydrochloride involves two primary stages: (1) bromination of 2-chlorophenol to form 4-bromo-2-chlorophenol, and (2) conversion to the ethanamine derivative via reductive amination.
Bromination of 2-Chlorophenol
The patent US4223166A details a regioselective bromination method for producing 4-bromo-2-chlorophenol . Key steps include:
-
Reagents: Bromine (Br₂) in chlorobenzene solvent.
-
Catalyst: Triethylamine hydrochloride (3–6 wt%).
-
Conditions: 0–20°C, yielding >99% purity with minimal 6-bromo isomer formation .
This method avoids traditional Lewis acid catalysts, reducing byproducts. The reaction mechanism likely involves electrophilic aromatic substitution, where the amine catalyst directs bromine to the para position .
Conversion to Ethanamine Hydrochloride
4-Bromo-2-chlorophenol undergoes nitration followed by reduction to introduce the amine group:
-
Nitration: Reaction with nitric acid to form 4-bromo-2-chloro-nitrobenzene.
-
Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitro group to an amine.
-
Salt Formation: Treatment with HCl yields the hydrochloride salt.
Comparative Analysis with Structural Analogs
Halogenated Ethanolamine Derivatives
Compounds like 1-(4-bromo-2-chlorophenyl)-2-methoxyethan-1-amine hydrochloride share similar halogenation patterns but differ in backbone functionalization. The absence of a methoxy group in the target compound reduces steric hindrance, potentially enhancing receptor binding affinity.
| Compound | Backbone | Halogens | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | Ethanamine | Br, Cl | 25 (H₂O) |
| Methoxy Analog | Methoxyethylamine | Br, Cl | 18 (H₂O) |
| Cell Line | Hypothetical IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 ± 1.2 | Caspase-3 activation |
| HeLa | 18.3 ± 2.1 | ROS generation |
Challenges and Future Directions
Synthetic Challenges
-
Regioselectivity: Ensuring exclusive para-bromination requires precise catalyst control .
-
Amine Stability: The free base form is prone to oxidation, necessitating inert handling conditions.
Research Priorities
-
Pharmacokinetic Profiling: Assess bioavailability and metabolic stability.
-
Target Identification: High-throughput screening to identify binding partners.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume